2-Bromo-6-hydroxy-4-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-bromo-6-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWJSVIUKVGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473528 | |
| Record name | Benzaldehyde, 2-bromo-6-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139976-21-9 | |
| Record name | Benzaldehyde, 2-bromo-6-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Bromination of Protected 6-Hydroxy-4-methylbenzaldehyde
Methoxy Group Protection and Bromination
The most widely reported strategy involves temporary protection of the phenolic hydroxyl group to prevent undesired side reactions during bromination. Starting with 6-hydroxy-4-methylbenzaldehyde, the hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate), yielding 6-methoxy-4-methylbenzaldehyde. Subsequent bromination employs N-bromosuccinimide (NBS) in a strongly acidic medium (e.g., concentrated sulfuric acid or trifluoroacetic acid) at temperatures below 15°C. The methoxy group directs electrophilic bromination to the ortho position relative to the aldehyde functionality, producing 2-bromo-6-methoxy-4-methylbenzaldehyde with yields exceeding 85%.
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–15°C | >90% selectivity |
| NBS Equivalents | 1.05–1.10 | Minimizes di-bromination |
| Acid Catalyst | H2SO4 (98%) | 88% yield |
| Reaction Time | 2–4 h | Complete conversion |
Demethylation to Restore Hydroxyl Group
The final step involves cleaving the methoxy group using boron tribromide (BBr3) in dichloromethane at 0–25°C. This reaction proceeds via the formation of a borate intermediate, followed by hydrolysis to yield 2-bromo-6-hydroxy-4-methylbenzaldehyde. Careful control of stoichiometry (2.0–2.5 equivalents of BBr3) and gradual temperature ramping minimizes aldehyde oxidation, achieving yields of 70–90%.
Radical Bromination Using N-Bromosuccinimide (NBS) and Light Initiation
Mechanism and Regioselectivity
In the absence of directing groups, radical bromination offers an alternative pathway. A mixture of 6-hydroxy-4-methylbenzaldehyde, NBS, and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride undergoes UV light irradiation to generate bromine radicals. The radical stability hierarchy directs bromination to the electron-deficient ortho position relative to the aldehyde, bypassing the need for hydroxyl group protection. However, competing para-bromination and aldehyde oxidation reduce yields to 60–75%.
Diazotization and Hydrolytic Decomposition
Diazonium Salt Formation
Adapting methods from 2-bromo-4-methylbenzaldehyde synthesis, 6-hydroxy-4-methylaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C. The resulting diazonium salt is treated with hydroxylamine hydrochloride to form an intermediate oxime, which decomposes hydrolytically to yield the aldehyde.
Palladium-Catalyzed Coupling and Functional Group Interconversion
Suzuki-Miyaura Cross-Coupling
A less conventional route involves palladium-catalyzed coupling of 2-bromo-6-methoxy-4-methylbenzaldehyde with boronic acids to introduce substituents, followed by demethylation. While primarily used for derivative synthesis, this method highlights the compound’s versatility in cross-coupling reactions.
Aldehyde Group Installation via Oxidation
In reverse synthetic approaches, 2-bromo-6-hydroxy-4-methylbenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) or Swern conditions to install the aldehyde group. Yields remain suboptimal (40–55%) due to over-oxidation risks.
Industrial-Scale Considerations and Environmental Impact
Waste Stream Management
The directed bromination method generates acidic waste (H2SO4, HBr), which is neutralized with aqueous sodium bicarbonate before disposal. Radical bromination produces halogenated solvents, requiring distillation recovery systems.
Catalytic Recycling
Recent advances focus on immobilizing palladium catalysts on mesoporous silica to reduce metal leaching and enable reuse over 5–7 cycles, lowering production costs by 30%.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Bromo-6-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxy-4-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and specificity in biochemical interactions .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- Solubility: Likely low water solubility, with better solubility in organic solvents like ethanol or ether, inferred from analogs (e.g., 2-bromo-6-hydroxybenzaldehyde in ).
- Reactivity: The aldehyde group enables nucleophilic additions, oxidations, and condensations.
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Table 1 summarizes key differences among analogs:
Key Observations :
- Positional Isomerism : 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 90-59-5) shares the same formula and weight as the target compound but differs in substituent positions. This alters dipole moments and reactivity—e.g., the hydroxyl group at position 2 may enhance intramolecular hydrogen bonding compared to position 6 .
- Functional Group Variation : Methyl 4-bromo-2-hydroxy-6-methylbenzoate replaces the aldehyde with an ester (COOCH₃), increasing molecular weight and reducing electrophilicity. This makes it more stable but less reactive in aldehyde-specific reactions .
- Halogen Substitution : 4-Bromo-2-fluoro-6-hydroxybenzaldehyde introduces fluorine, which increases electronegativity and may enhance resistance to oxidation compared to methyl-substituted analogs .
Chemical Reactivity and Functional Behavior
- Aldehyde Reactivity: The target compound undergoes typical aldehyde reactions (e.g., Schiff base formation). In contrast, Methyl 4-bromo-2-hydroxy-6-methylbenzoate lacks an aldehyde group, making it inert to oxidation to carboxylic acids but suitable for ester hydrolysis or transesterification .
- Electrophilic Aromatic Substitution: Bromine at position 2 (target compound) deactivates the ring, directing further substitution to meta/para positions. In 4-bromo-2-hydroxy-6-methylbenzaldehyde, bromine at position 4 alters regioselectivity . Fluorine in 4-bromo-2-fluoro-6-hydroxybenzaldehyde strongly deactivates the ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs .
Acidity and Hydrogen Bonding :
- The hydroxyl group in the target compound (position 6) has moderate acidity (pKa ~10–12). In 4-bromo-2-hydroxy-6-methylbenzaldehyde, the hydroxyl at position 2 may exhibit stronger acidity due to proximity to electron-withdrawing bromine .
Biological Activity
2-Bromo-6-hydroxy-4-methylbenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.02 g/mol. The compound features a bromine atom, a hydroxyl group, and an aldehyde functional group on a benzene ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with proteins, influencing their function. Additionally, the compound's structure allows it to interact with enzyme active sites, potentially inhibiting or modulating enzymatic activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria.
- DNA Interaction : The compound has been investigated for its ability to bind to DNA and induce cleavage, suggesting potential applications in cancer therapy or as a biochemical tool in research.
Antioxidant Activity
A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method revealed that this compound exhibits strong antioxidant activity. As concentrations increased, the compound effectively scavenged free radicals, outperforming some standard antioxidants .
Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited the growth of:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
DNA Cleavage Studies
Research involving plasmid DNA demonstrated that this compound could cleave DNA at varying concentrations. Complete denaturation was observed at higher concentrations (200 µM and above), indicating its potential as a DNA-targeting agent in therapeutic applications .
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant properties of various compounds, including this compound. It was found to exhibit superior scavenging activity compared to traditional antioxidants like BHT (butylated hydroxytoluene), particularly at elevated concentrations .
Case Study 2: Antimicrobial Testing
In a controlled experiment, the antimicrobial effects of this compound were tested against clinical isolates of bacteria. The compound displayed significant inhibition zones in agar diffusion assays, suggesting its potential utility in developing new antimicrobial therapies .
Summary Table of Biological Activities
| Biological Activity | Method Used | Observed Effect |
|---|---|---|
| Antioxidant | DPPH assay | Strong scavenging activity |
| Antimicrobial | MIC testing | Inhibition of bacterial growth |
| DNA Interaction | Plasmid cleavage assay | Induced DNA cleavage at high concentrations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
